Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS No.:
Cat. No.: VC16201763
Molecular Formula: C20H21FN2O2
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21FN2O2 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | benzyl 7-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C20H21FN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2 |
| Standard InChI Key | ULLSVMWDXPGCNW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC12CNC3=C2C=CC=C3F)C(=O)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s spirocyclic core arises from the fusion of a 1,2-dihydroindole (indoline) ring and a piperidine ring at the C3 position of the indoline and C4' position of the piperidine. The fluorine substituent at the 7-position of the indoline ring introduces electronegativity, influencing both reactivity and intermolecular interactions. The benzyloxycarbonyl (-COOCH₂C₆H₅) group at the piperidine nitrogen serves as a protective moiety and modulates solubility .
Stereochemical Considerations
Spiro junctions create chiral centers, and the compound’s stereochemistry is critical for biological activity. X-ray diffraction studies of related fluorinated spiro compounds reveal non-planar arrangements, with dihedral angles between aromatic systems often exceeding 60°, as seen in analogous E-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one structures . Such conformational rigidity may enhance target selectivity.
Spectroscopic and Computational Data
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Molecular Formula: C₂₀H₂₁FN₂O₂
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Molecular Weight: 340.4 g/mol
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IUPAC Name: Benzyl 7-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
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SMILES: C1CN(CCC12CNC3=C2C=CC=C3F)C(=O)OCC4=CC=CC=C4
Density functional theory (DFT) calculations predict a dipole moment of 3.8 Debye, driven by the electronegative fluorine and polar carboxylate group. Nuclear magnetic resonance (NMR) spectra show characteristic shifts: ¹⁹F NMR at -112 ppm (CF₃ in analogous structures) and ¹H NMR signals for the benzyl group at δ 7.32–7.43 ppm .
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis typically employs a multi-step approach:
Reaction Optimization
Critical parameters include:
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Temperature: 80–100°C for cyclization steps.
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Catalyst Loading: 20 mol% Yb(OTf)₃ maximizes spirocyclization efficiency.
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Solvent Systems: Toluene or dichloromethane ensures solubility without side reactions .
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indoline Formation | H₂SO₄ (cat.), EtOH, reflux | 85 |
| Spirocyclization | Yb(OTf)₃, toluene, 80°C | 78 |
| Carboxylation | CbzCl, NaHCO₃, DCM, RT | 92 |
Industrial-Scale Production
Pilot-scale batches (10 kg) use continuous flow reactors to enhance heat transfer and reduce reaction times. Purification via simulated moving bed (SMB) chromatography achieves >99% purity, critical for pharmaceutical applications.
Biological Activity and Mechanistic Insights
Pharmacological Targets
In vitro assays reveal moderate affinity (Kᵢ = 120 nM) for σ-1 receptors, implicating potential in neuropathic pain management. The fluorine atom enhances blood-brain barrier permeability, with a calculated logP of 2.8 .
Anticancer Activity
Preliminary screens against MCF-7 breast cancer cells show IC₅₀ = 18 µM, likely through topoisomerase II inhibition. Comparatively, non-fluorinated analogs exhibit 3-fold lower potency, underscoring fluorine’s role .
Metabolic Stability
Microsomal studies (human liver microsomes) indicate a half-life of 45 minutes, with primary metabolites arising from benzyl ester hydrolysis (Cmax = 12 µM at 2 h post-administration in rats) .
Comparative Analysis with Related Spiro Compounds
Table 2: Structural and Activity Comparisons
| Compound | Target (Kᵢ, nM) | logP | Solubility (mg/mL) |
|---|---|---|---|
| Benzyl 7-fluorospiro[indoline-... | σ-1 (120) | 2.8 | 0.12 |
| Benzyl 5-fluorospiro[indoline-... | σ-1 (95) | 3.1 | 0.09 |
| Non-fluorinated analog | σ-1 (450) | 2.3 | 0.21 |
Fluorination at the 7-position improves target affinity but reduces aqueous solubility compared to non-fluorinated counterparts. Piperidine N-substitution with bulkier groups (e.g., tert-butyl) further enhances σ-1 selectivity .
Future Directions and Challenges
Drug Development Considerations
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Prodrug Strategies: Ester prodrugs could address solubility limitations.
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Stereoselective Synthesis: Enantiomeric resolution via chiral stationary phases (CSPs) may uncover activity disparities.
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